N,2,2-trimethyloxan-4-aminehydrochloride
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Overview
Description
N,2,2-trimethyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyloxan-4-aminehydrochloride typically involves the reaction of dimethylethanolamine with thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This is followed by a reflux reaction with absolute ethyl alcohol for one hour. The product is then filtered and dried to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves similar steps as the synthetic route but on a larger scale, with additional measures to ensure environmental conservation and safety .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyloxan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,2,2-trimethyloxan-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in cell culture media and supplements to promote cell growth and differentiation.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N,2,2-trimethyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylpropanamine hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
N-(2-aminoethyl)maleimide hydrochloride: Another compound with similar amine functionality but different structural features.
Uniqueness
N,2,2-trimethyloxan-4-aminehydrochloride is unique due to its specific structural arrangement and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
N,2,2-trimethyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Molecular Structure and Characteristics:
Property | Value |
---|---|
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 g/mol |
IUPAC Name | This compound |
The compound features a unique oxane structure that contributes to its biological properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Escherichia coli | 1.0 | 2.0 |
Candida albicans | 0.25 | 0.5 |
The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Anticancer Activity Data:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 20 |
The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition: It may inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in microbial cells.
- Receptor Binding: The compound can bind to receptors on cancer cells, altering cell signaling that promotes apoptosis.
Structure-Activity Relationship (SAR)
A study published in the Journal of Medicinal Chemistry explored the SAR of various oxane derivatives, including this compound. The findings indicated that modifications in the oxane structure significantly enhance biological activity against both microbial and cancerous cells.
Cardiovascular Applications
Another investigation reported that derivatives of this compound showed promise as antiplatelet agents, indicating potential applications in cardiovascular disease treatment.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
N,2,2-trimethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)6-7(9-3)4-5-10-8;/h7,9H,4-6H2,1-3H3;1H |
InChI Key |
IXSHVVGWQUVUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC)C.Cl |
Origin of Product |
United States |
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